molecular formula C10H11N3O B13441428 2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide

2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide

Cat. No.: B13441428
M. Wt: 192.23 g/mol
InChI Key: UOCPQZOXOQZEGV-BMSJAHLVSA-N
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Description

2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide is a chemical compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of an amino group, a cyano group, and a trideuteriomethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide involves its interaction with specific molecular targets. For instance, it can activate cyanodine receptors, leading to various biological effects . The compound’s ability to modulate these receptors makes it a valuable tool in studying cellular processes and developing therapeutic agents.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

192.23 g/mol

IUPAC Name

2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide

InChI

InChI=1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14)/i2D3

InChI Key

UOCPQZOXOQZEGV-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)C#N)C)N

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)NC)C#N

Origin of Product

United States

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